- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Cas no 912444-00-9 (Veliparib)

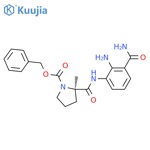

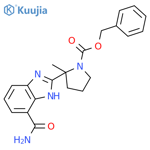

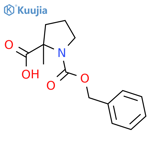

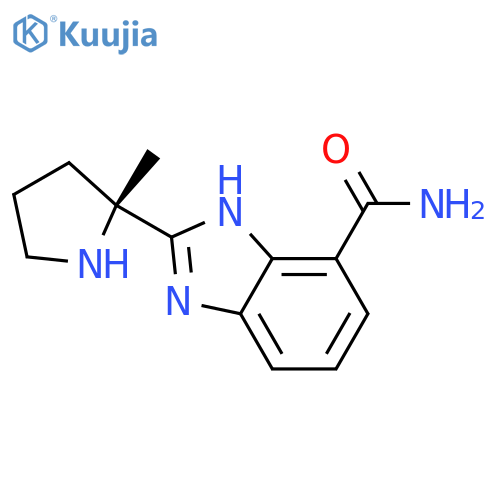

Veliparib structure

Nome do Produto:Veliparib

N.o CAS:912444-00-9

MF:C13H16N4O

MW:244.292342185974

MDL:MFCD18253018

CID:796900

PubChem ID:11960529

Veliparib Propriedades químicas e físicas

Nomes e Identificadores

-

- 1H-Benzimidazole-7-carboxamide,2-[(2R)-2-methyl-2-pyrrolidinyl]-

- ABT 888

- Veliparib

- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide

- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-7-carboxamide

- 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide

- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide

- 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide

- ABT-888

- ABT-888 Veliparib

- ABT-888 (Veliparib)

- Veliparib (ABT-888)

- Veliparib (ABT-888,NSC 737664)

- (R)-1-Boc-2-piperidineacetic acid

- (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl) acetic acid

- (R)-N-Boc-2-piperidine acetic acid

- 2-[(2R)-1-(tert-butoxycarbonyl)hexahydro-2-pyridinyl]acetic acid

- ABT888

- 2-[(2R)-2-methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide

- 01O4K0631N

- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benimidazole-4-

- (2r)-2-(7-Carbamoyl-1h-Benzimidazol-2-Yl)-2-Methylpyrrolidinium

- 2-

- 1H-Benzimidazole-4-carboxamide, 2-[(2R)-2-methyl-2-pyrrolidinyl]- (9CI)

- 2-[(2R)-2-Methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide (ACI)

- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide

- A 861695

- Veliparib ER

- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB)

- SCHEMBL422318

- NSC752840

- NCGC00250404-15

- AKOS017343746

- 912444-00-9 (free base)

- NSC-752840

- CCG-264771

- Veliparib free base

- AKOS015951440

- HY-10129

- A-861695

- VELIPARIB [USAN]

- benzimidazole carboxamide, 3a

- VELIPARIB [INN]

- AC-23330

- SB16480

- 2-((2r)-2-methyl-2-pyrrolidinyl)-1h-benzimidazole-7-carboxamide

- BDBM209932

- 1H-Benzimidazole-4-carboxamide, 2-((2R)-2-methyl-2-pyrrolidinyl)-

- VELIPARIB [JAN]

- A861695

- BDBM27135

- D09692

- NSC-737664

- EX-7209

- GTPL7417

- DTXSID90238456

- SMR004701290

- VELIPARIB [WHO-DD]

- 78P

- NCGC00250404-01

- Veliparib [USAN:INN]

- PARP-1 INHIBITOR ABT-888

- 2-((r)-2-methylpyrrolidin-2-yl)-1h-benzimidazole-4-carboxamide

- BRD-K87142802-001-02-7

- CHEMBL506871

- Q7919041

- 912444-00-9

- EX-A001

- CS-0076

- AS-19397

- s1004

- UNII-01O4K0631N

- NSC737664

- Veliparib (JAN/USAN/INN)

- DB07232

- J-505211

- ABT-695

- NS00072993

- 1H-BENZIMIDAZOLE-7-CARBOXAMIDE, 2-((2R)-2-METHYL-2-PYRROLIDINYL)-

- Veliparib (ABT-888 hydrochloride)

- MLS006010184

- CHEBI:62880

- ABT888 (free base)?

- NCGC00250404-17

- 2-((2R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide

- MFCD16661059

-

- MDL: MFCD18253018

- Inchi: 1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1

- Chave InChI: JNAHVYVRKWKWKQ-CYBMUJFWSA-N

- SMILES: C(C1C=CC=C2N=C([C@@]3(NCCC3)C)NC=12)(=O)N

Propriedades Computadas

- Massa Exacta: 244.132411g/mol

- Carga de Superfície: 0

- XLogP3: 0.5

- Contagem de dadores de ligações de hidrogénio: 3

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Ligações Rotativas: 2

- Massa monoisotópica: 244.132411g/mol

- Massa monoisotópica: 244.132411g/mol

- Superfície polar topológica: 83.8Ų

- Contagem de Átomos Pesados: 18

- Complexidade: 348

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

- Densidade: 1.274

- Ponto de ebulição: 579.023°C at 760 mmHg

- Ponto de Flash: 304.0±27.3 °C

- Índice de Refracção: 1.653

- PSA: 2.47340

- LogP: 3.00000

- Pressão de vapor: 0.0±1.6 mmHg at 25°C

Veliparib Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315; H319; H335

- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Veliparib Dados aduaneiros

- CÓDIGO SH:2934999090

- Dados aduaneiros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Veliparib Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0411-1g |

(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB) |

912444-00-9 | 98% | 1g |

¥13002.24 | 2025-01-20 | |

| Ambeed | A164131-10mg |

(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-7-carboxamide |

912444-00-9 | 98% | 10mg |

$16.0 | 2025-02-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0411-100mg |

(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB) |

912444-00-9 | 98% | 100mg |

¥1923.67 | 2025-01-20 | |

| Ambeed | A164131-250mg |

(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-7-carboxamide |

912444-00-9 | 98% | 250mg |

$106.0 | 2025-02-19 | |

| Axon Medchem | 1593-2 x 25 mg |

ABT 888 |

912444-00-9 | 99% | 2 x 25 mg |

€260.00 | 2023-07-10 | |

| eNovation Chemicals LLC | Y1123155-250mg |

(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB) |

912444-00-9 | 95% | 250mg |

$510 | 2024-07-28 | |

| Key Organics Ltd | AS-19397-1MG |

Veliparib |

912444-00-9 | >98% | 1mg |

£36.00 | 2025-02-08 | |

| DC Chemicals | DC8899-100 mg |

ABT888 (free base) |

912444-00-9 | >98% | 100mg |

$250.0 | 2022-03-01 | |

| Chemenu | CM374814-10mg |

Veliparib |

912444-00-9 | 95%+ | 10mg |

$118 | 2022-03-01 | |

| Chemenu | CM374814-250mg |

Veliparib |

912444-00-9 | 95%+ | 250mg |

$477 | 2022-03-01 |

Veliparib Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Acetic acid ; 2 h, reflux; cooled

1.2 Reagents: Water

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

1.2 Reagents: Water

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C; -78 °C → rt

1.2 Reagents: Water

2.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux

3.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt

4.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt

4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

5.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

5.2 rt

5.3 Reagents: Sodium bicarbonate Solvents: Water

6.1 Reagents: Acetic acid ; 2 h, reflux; cooled

6.2 Reagents: Water

7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

1.2 Reagents: Water

2.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux

3.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt

4.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt

4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

5.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

5.2 rt

5.3 Reagents: Sodium bicarbonate Solvents: Water

6.1 Reagents: Acetic acid ; 2 h, reflux; cooled

6.2 Reagents: Water

7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

Referência

- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: 1,2-Dimethoxyethane ; rt; overnight, rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; cooled; 5 h, 52 °C

1.3 Reagents: Water ; cooled

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 276 kPa, rt

3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

3.2 rt

3.3 Reagents: Sodium bicarbonate Solvents: Water

4.1 Reagents: Acetic acid ; 2 h, reflux; cooled

4.2 Reagents: Water

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; cooled; 5 h, 52 °C

1.3 Reagents: Water ; cooled

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 276 kPa, rt

3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

3.2 rt

3.3 Reagents: Sodium bicarbonate Solvents: Water

4.1 Reagents: Acetic acid ; 2 h, reflux; cooled

4.2 Reagents: Water

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

Referência

- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt

2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

3.2 rt

3.3 Reagents: Sodium bicarbonate Solvents: Water

4.1 Reagents: Acetic acid ; 2 h, reflux; cooled

4.2 Reagents: Water

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

3.2 rt

3.3 Reagents: Sodium bicarbonate Solvents: Water

4.1 Reagents: Acetic acid ; 2 h, reflux; cooled

4.2 Reagents: Water

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

Referência

- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

Referência

- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 6

Condições de reacção

Referência

- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor, Journal of Organic Chemistry, 2019, 84(8), 4837-4845

Synthetic Routes 7

Condições de reacção

1.1 Solvents: Chloroform ; 8 h, reflux

2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C; -78 °C → rt

2.2 Reagents: Water

3.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux

4.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt

5.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt

5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

6.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

6.2 rt

6.3 Reagents: Sodium bicarbonate Solvents: Water

7.1 Reagents: Acetic acid ; 2 h, reflux; cooled

7.2 Reagents: Water

8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C; -78 °C → rt

2.2 Reagents: Water

3.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux

4.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt

5.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt

5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

6.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

6.2 rt

6.3 Reagents: Sodium bicarbonate Solvents: Water

7.1 Reagents: Acetic acid ; 2 h, reflux; cooled

7.2 Reagents: Water

8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

Referência

- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 276 kPa, rt

2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

2.2 rt

2.3 Reagents: Sodium bicarbonate Solvents: Water

3.1 Reagents: Acetic acid ; 2 h, reflux; cooled

3.2 Reagents: Water

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

2.2 rt

2.3 Reagents: Sodium bicarbonate Solvents: Water

3.1 Reagents: Acetic acid ; 2 h, reflux; cooled

3.2 Reagents: Water

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

Referência

- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

1.2 rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Acetic acid ; 2 h, reflux; cooled

2.2 Reagents: Water

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

1.2 rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Acetic acid ; 2 h, reflux; cooled

2.2 Reagents: Water

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

Referência

- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux

2.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt

3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt

3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

4.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

4.2 rt

4.3 Reagents: Sodium bicarbonate Solvents: Water

5.1 Reagents: Acetic acid ; 2 h, reflux; cooled

5.2 Reagents: Water

6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

2.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt

3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt

3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

4.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

4.2 rt

4.3 Reagents: Sodium bicarbonate Solvents: Water

5.1 Reagents: Acetic acid ; 2 h, reflux; cooled

5.2 Reagents: Water

6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

Referência

- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 11

Condições de reacção

Referência

- Co-encapsulation of methylene blue and PARP-inhibitor into poly(lactic-Co-glycolic acid) nanoparticles for enhanced PDT of cancer, Nanomaterials, 2021, 11(6),

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

2.2 rt

2.3 Reagents: Sodium bicarbonate Solvents: Water

3.1 Reagents: Acetic acid ; 2 h, reflux; cooled

3.2 Reagents: Water

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C

2.2 rt

2.3 Reagents: Sodium bicarbonate Solvents: Water

3.1 Reagents: Acetic acid ; 2 h, reflux; cooled

3.2 Reagents: Water

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt

Referência

- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

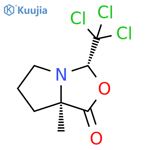

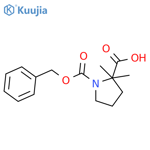

Veliparib Raw materials

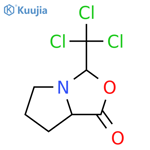

- (3S,7aR)-3-(trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one

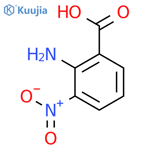

- 2-amino-3-nitro-benzoic acid

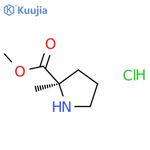

- methyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride

- Phenylmethyl (2R)-2-[[[2-amino-3-(aminocarbonyl)phenyl]amino]carbonyl]-2-methyl-1-pyrrolidinecarboxylate

- (R)-1-benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate

- 2,3-Diaminobenzamide

- 2-Amino-3-nitrobenzamide

- (R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate

- (2R)-1-benzyloxycarbonyl-2-methyl-pyrrolidine-2-carboxylic acid

- D-Proline

- (3S)-Trichloromethyl-cis-tetrahydropyrrolo1,2-coxazol-1-one

Veliparib Preparation Products

Veliparib Literatura Relacionada

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

Categorias Relacionadas

- Produtos Farmacêuticos e Bioquímicos Médico Classificações de Doenças

- Outro Reagentes Químicos

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Benzimidazóis Benzimidazóis

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Benzimidazóis

912444-00-9 (Veliparib) Produtos relacionados

- 124340-47-2(1H-Benzimidazole-7-carboxamide,N-[2-(dimethylamino)ethyl]-2-phenyl-)

- 152628-03-0(1H-Benzimidazole-4-methyl-2-propyl-6-carboxylic Acid)

- 185949-59-1(1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride)

- 188106-81-2(1H-Benzimidazole-4-carboxamide(9CI))

- 115577-33-8(1H-Benzimidazole-7-carboxaldehyde,2-methyl-)

- 188106-83-4(2-(4-hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxamide)

- 130907-05-0(1-(1H-benzimidazol-2-yl)propan-1-amine)

- 101594-06-3(1H-Benzimidazole-2-methanamine,a-propyl-)

- 110356-08-6(1H-Benzimidazole-6-carboxylicacid, 2-(3-aminopropyl)-)

- 123771-23-3(2-(piperidin-3-yl)-1H-1,3-benzodiazole)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:912444-00-9)Veliparib

Pureza:99%/99%

Quantidade:1g/5g

Preço ($):190.0/665.0